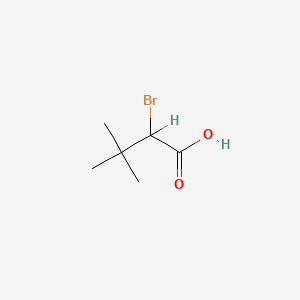

2-Bromo-3,3-dimethylbutanoic acid

描述

Historical Context of α-Halo Carboxylic Acid Chemistry

The journey into the chemistry of α-halo carboxylic acids is deeply rooted in the development of fundamental organic reactions. A pivotal moment in this history was the advent of the Hell-Volhard-Zelinsky (HVZ) reaction in 1881. chemistrysteps.com Named after its developers Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, this reaction provided a reliable method for the selective bromination of the α-carbon of a carboxylic acid. wikipedia.orgbyjus.com

The HVZ reaction mechanism involves the in-situ formation of an acid bromide using a catalyst like phosphorus tribromide (PBr₃), followed by tautomerization to an enol. chemistrysteps.comwikipedia.org This enol intermediate then reacts with bromine to introduce a bromine atom at the alpha position. chemistrysteps.comwikipedia.org Finally, hydrolysis yields the α-bromo carboxylic acid. wikipedia.org This breakthrough was crucial as it opened the door to a new class of reactive intermediates. fiveable.me α-halo carboxylic acids proved to be versatile precursors for a variety of other compounds, including the synthesis of amino acids, which are the building blocks of proteins. wikipedia.orgyoutube.com The ability to introduce a halogen at a specific position in a carboxylic acid chain was a significant step forward in the art of organic synthesis, allowing for more complex and targeted molecular construction. fiveable.me

Significance of 2-Bromo-3,3-dimethylbutanoic Acid within Advanced Organic Synthesis

The significance of this compound in advanced organic synthesis lies in its role as a specialized building block. The presence of the bulky tert-butyl group adjacent to the reactive α-bromo position introduces significant steric hindrance. This structural feature can be strategically employed to influence the stereochemical outcome of reactions and to construct highly congested molecular architectures that might be challenging to synthesize through other methods.

These α-bromo carboxylic acids are effective alkylating agents, and their reactivity is enhanced by the adjacent carbonyl group. wikipedia.org The bromine atom can be readily displaced by a wide range of nucleophiles in SN2 reactions, allowing for the introduction of various functional groups. libretexts.org This makes compounds like this compound valuable intermediates in multi-step syntheses. For instance, its chiral counterpart, (2S)-2-bromo-3,3-dimethyl-butanoic acid, is commercially available as a building block, indicating its utility in the asymmetric synthesis of complex molecules where precise control of stereochemistry is paramount. achemblock.com The reactions of these types of compounds can lead to the formation of α-hydroxy acids or α-amino acids, which are important motifs in many biologically active molecules. libretexts.org

Current Research Landscape and Future Directions for this compound

The current research landscape for sterically hindered α-halo carboxylic acids like this compound is focused on their application in creating novel molecules with specific properties. While extensive research on this exact molecule is not widely published, the broader class of compounds is seeing use in areas like the synthesis of peptidomimetics and other complex organic structures. The tert-butyl group can enforce specific conformations in peptide chains, which is of interest in drug discovery. researchgate.net

Future research is likely to explore the use of this compound and its derivatives in metallaphotoredox catalysis. princeton.edu This emerging field in organic chemistry allows for novel bond formations under mild conditions, and carboxylic acids are increasingly being used as versatile starting materials. princeton.edu The unique electronic and steric properties of this compound could lead to new and selective transformations. Furthermore, its potential as a precursor for novel agrochemicals and materials, where the bulky lipophilic tert-butyl group can tune physical properties, remains an area ripe for investigation.

Overview of Key Academic Disciplines Engaging with this compound

Several key academic disciplines engage with the chemistry of this compound and its relatives:

Organic Synthesis: This is the primary field that utilizes such compounds as intermediates and building blocks for the construction of more complex molecules. The development of new synthetic methodologies often involves exploring the reactivity of such unique reagents.

Medicinal Chemistry: The synthesis of new drug candidates often requires the use of specialized building blocks to create molecules with specific shapes and properties to interact with biological targets. The structural features of this compound make it a potential precursor for novel therapeutic agents. drughunter.comnih.gov

Materials Science: The incorporation of bulky, well-defined groups like the tert-butyl group can influence the bulk properties of polymers and other materials. Research in this area may explore the use of this compound to create materials with tailored thermal or mechanical properties.

Agrochemical Chemistry: Similar to medicinal chemistry, the design of new pesticides and herbicides relies on the synthesis of novel organic molecules. The structural motifs accessible from this compound could be relevant for developing new active ingredients for crop protection.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁BrO₂ |

| Molecular Weight | 195.05 g/mol |

| CAS Number | 50364-40-4 |

| Appearance | White to off-white solid |

| Boiling Point | 232.7°C |

| Melting Point | Data not available |

| Density | 1.436 g/cm³ |

Note: Some physical properties may vary depending on the source and purity.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLVLHNXEOQASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346741 | |

| Record name | 2-Bromo-3,3-dimethylbutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50364-40-4 | |

| Record name | NSC227913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3,3-dimethylbutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3,3 Dimethylbutanoic Acid

Established Routes to α-Brominated Carboxylic Acids

The synthesis of α-brominated carboxylic acids is a significant transformation in organic chemistry, providing versatile intermediates for the creation of more complex molecules, such as α-amino acids and α-hydroxy carboxylic acids. libretexts.org The most prominent and historically significant method for achieving this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orglibretexts.org This reaction facilitates the selective halogenation of a carboxylic acid at the α-carbon position. organic-chemistry.orgvedantu.com

Optimization of HVZ Reaction Conditions for 2-Bromo-3,3-dimethylbutanoic Acid

The synthesis of this compound from 3,3-dimethylbutanoic acid via the Hell-Volhard-Zelinsky reaction requires carefully controlled conditions, particularly due to the steric hindrance from the tert-butyl group. Research has focused on optimizing parameters such as temperature and solvent to achieve high conversion and yield. A specific protocol involves the slow addition of bromine to a cooled solution of the carboxylic acid. google.com

The table below outlines a set of experimental conditions for the synthesis of the target compound.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 3,3-dimethylbutanoic acid | google.com |

| Reagent | Bromine (Br₂) | google.com |

| Solvent | Dichloromethane | google.com |

| Temperature | Cooled to <5°C, maintained at 3-7°C during reaction | google.com |

| Procedure | Bromine is added dropwise to the cooled solution of the carboxylic acid in the solvent. | google.com |

| Observation/Result | The reaction proceeds until the starting material is consumed, yielding a residue containing this compound after solvent removal. | google.com |

Advanced and Stereoselective Synthesis of this compound

The synthesis of this compound can be approached through classical methods such as the Hell-Volhard-Zelinskii reaction, which involves the bromination of 3,3-dimethylbutanoic acid. However, this method typically yields a racemic mixture of the (R) and (S) enantiomers. To obtain enantiomerically enriched or pure forms of the acid, advanced stereoselective techniques are imperative. These can be broadly categorized into the separation of a racemic mixture (chiral resolution) and the direct synthesis of a specific enantiomer (asymmetric synthesis).

Asymmetric Synthetic Strategies

Asymmetric synthesis provides a more direct and often more efficient route to enantiomerically pure compounds by creating the desired stereocenter during the reaction itself.

Enzymes are highly efficient and stereoselective catalysts that can be employed for the synthesis of chiral molecules. Lipases are a class of enzymes that have been widely used in the kinetic resolution of racemic esters of carboxylic acids. In a typical lipase-catalyzed kinetic resolution, one enantiomer of the racemic ester is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

This approach could be applied to an ester derivative of this compound. The success of this method depends on the enantioselectivity of the lipase, which is often quantified by the enantiomeric ratio (E-value). A high E-value indicates a high degree of selectivity.

Table 3: Key Aspects of Lipase-Catalyzed Kinetic Resolution

| Factor | Significance |

| Enzyme Source | Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) exhibit varying selectivities. |

| Substrate | The structure of the ester derivative can influence the reaction rate and enantioselectivity. |

| Reaction Medium | The choice of solvent (aqueous or organic) can significantly impact enzyme activity and stability. |

| Enantiomeric Ratio (E) | A measure of the enzyme's ability to discriminate between the two enantiomers. Higher E-values are desirable. |

This table highlights the important considerations for developing a lipase-catalyzed kinetic resolution for an ester of this compound.

Another powerful strategy in asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent reaction to occur with a high degree of diastereoselectivity. After the desired stereocenter is created, the chiral auxiliary is removed.

For the synthesis of this compound, one could envision attaching a chiral auxiliary to 3,3-dimethylacrylic acid. Subsequent bromination of this chiral ester or amide would proceed with facial selectivity, leading to the formation of one diastereomer of the this compound derivative in excess. Cleavage of the chiral auxiliary would then yield the enantiomerically enriched target molecule. The stereochemical outcome is dictated by the structure of the chiral auxiliary and the reaction conditions.

Kinetic and Dynamic Kinetic Resolution in the Synthesis of Chiral α-Bromo Carboxylic Acids

The synthesis of enantiomerically pure compounds is a critical objective in the pharmaceutical and fine chemical industries. mdpi.com For chiral molecules like this compound, resolution of racemic mixtures is a key strategy.

Kinetic resolution (KR) is a process where one enantiomer of a racemic starting material reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. mdpi.comresearchgate.net However, a significant drawback of KR is that the maximum theoretical yield for the desired product is limited to 50%. mdpi.com

Dynamic kinetic resolution (DKR) overcomes this limitation by integrating a rapid, in-situ racemization of the slower-reacting enantiomer with the kinetic resolution process. mdpi.com This continuous replenishment of the faster-reacting enantiomer allows for a theoretical yield of up to 100% of a single, desired stereoisomer. mdpi.com

Research into the DKR of α-bromo carboxylic acid derivatives has demonstrated its effectiveness. One approach involves nucleophilic substitution reactions with chiral α-amino ester nucleophiles in the presence of tetrabutylammonium (B224687) iodide (TBAI) and diisopropylethylamine (DIEA), which has been used to produce 1,1'-iminodicarboxylic acid derivatives with diastereomeric ratios (dr) up to 87:13. researchgate.netkstudy.com A similar strategy has been applied to synthesize N-carboxyalkyl dipeptide analogues with diastereoselectivities as high as 90:10 dr. researchgate.netkstudy.com Furthermore, DKR can be achieved during the hydrolysis of an α-bromo ester, where bromide ions are used to racemize the ester at a rate faster than the corresponding carboxylate, enabling a dynamic resolution. rsc.org

For α-quaternary carboxylic acids, which are structurally related to this compound, an efficient catalytic kinetic resolution has been developed via bromolactonization. nii.ac.jp This method employs chiral bifunctional sulfide (B99878) catalysts derived from BINOL to resolve racemic α-quaternary carboxylic acids. nii.ac.jp The optimization of this process has led to the identification of effective brominating reagents and solvent systems, as detailed in the table below.

| Parameter | Condition/Reagent | Result/Observation | Reference |

| Catalyst | (S)-1c (BINOL-derived chiral bifunctional sulfide) | Provided the best selectivity in initial screenings. | nii.ac.jp |

| Brominating Reagent | N-Bromophthalimide (NBP) | Gave the best result among several reagents tested. | nii.ac.jp |

| Solvent System | Dichloromethane-toluene (1:1 ratio) | Significantly improved selectivity, achieving a factor (s) of 28. | nii.ac.jp |

| Enantiomeric Excess | >98% ee | Achieved for recovered α-quaternary carboxylic acids (as methyl esters). | nii.ac.jp |

This kinetic resolution via bromolactonization has proven effective for a range of substrates, including those with various functional groups on the α-aryl unit, yielding highly enantioenriched α,γ-bis-quaternary γ-butyrolactones and the corresponding unreacted methyl esters. nii.ac.jp

Alternative Synthetic Pathways and Derivatization

Beyond resolution techniques, several classical and modern synthetic routes can be employed to construct this compound, often involving the strategic manipulation of functional groups in precursor molecules.

Alkylation of Butanoic Acid Derivatives

Alkylation strategies are fundamental to building the carbon framework of target molecules. A viable, albeit multi-step, pathway to this compound involves the alkylation of a butanoic acid precursor. One effective approach begins with the alkylation of an arylacetic acid, which establishes a general principle for creating substituted acids. elsevierpure.com

For the target compound, a logical sequence starts with a malonic ester synthesis. The enolate of diethyl malonate can be alkylated with a suitable tert-butyl halide (e.g., tert-butyl bromide) to form diethyl tert-butylmalonate. This key alkylation step introduces the characteristic 3,3-dimethylbutane skeleton. Following this, a two-step sequence of hydrolysis of the diester to the corresponding dicarboxylic acid, followed by thermal decarboxylation, yields 3,3-dimethylbutanoic acid. This precursor is then subjected to α-bromination, typically via the Hell-Volhard-Zelinskii reaction as described previously, to afford the final product.

Cyanohydrin Synthesis and Subsequent Hydrolysis

The cyanohydrin pathway offers a method to construct α-hydroxy acids from carbonyl compounds, which can then be converted to α-bromo acids. osti.govlearncbse.in For the synthesis of this compound, the starting ketone would be pinacolone (B1678379) (3,3-dimethyl-2-butanone).

The synthetic sequence proceeds as follows:

Cyanohydrin Formation : Pinacolone reacts with hydrogen cyanide (HCN), often generated in-situ from sodium cyanide and a mild acid, to form the corresponding cyanohydrin, 2-cyano-3,3-dimethyl-2-butanol. learncbse.inbyjus.com This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. learncbse.in

Hydrolysis of the Nitrile : The nitrile functional group of the cyanohydrin is then hydrolyzed to a carboxylic acid under acidic conditions. This step converts 2-cyano-3,3-dimethyl-2-butanol into 2-hydroxy-3,3-dimethylbutanoic acid. osti.gov Care must be taken during this step, as harsh conditions can lead to side reactions such as pinacol-type rearrangements. osti.gov

Conversion of Hydroxyl to Bromide : The final step is a functional group interconversion where the hydroxyl group of the α-hydroxy acid is replaced by a bromine atom. This is achieved using standard brominating reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Bromination-Decarboxylation Approaches

Methods combining bromination and decarboxylation provide an elegant route to α-bromo acids. A powerful strategy involves the use of a substituted malonic acid precursor. This approach is particularly useful as it allows for the construction of the carbon skeleton and the introduction of the bromine atom in a controlled manner.

The synthesis begins with diethyl tert-butylmalonate, prepared as described in the alkylation section (2.3.2). This intermediate is then brominated at the activated α-carbon using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine to yield diethyl bromo-tert-butylmalonate. The final step involves the hydrolysis of the two ester groups to form bromo-tert-butylmalonic acid. This β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon gentle heating, losing a molecule of carbon dioxide to give the desired this compound. This pathway is highly efficient as the decarboxylation step is typically clean and high-yielding. This general transformation of a bromo-diester to a bromo-monoacid via decarboxylation is a known synthetic strategy. researchgate.net

Emerging Methodologies in the Synthesis of Halogenated Organic Acids

The field of organic synthesis is continually advancing, with a focus on developing more efficient, selective, and environmentally benign methods.

One of the most promising emerging areas is biocatalysis, which utilizes enzymes to perform chemical transformations. bohrium.com Halogenase enzymes can introduce halogen atoms onto organic molecules with remarkable regioselectivity and stereoselectivity under mild, aqueous conditions. researchgate.net Flavin-dependent halogenases (FDHs) and non-heme iron-dependent halogenases are capable of C-H functionalization on unactivated carbons, a transformation that is often challenging to achieve with conventional chemical methods. bohrium.comresearchgate.net The application of these enzymes could provide a green and highly selective route to chiral halogenated acids.

In addition to biocatalysis, there is a strong trend towards greener chemical reagents and processes. ingentaconnect.com This includes the use of alternative halogenating agents like N-halosuccinimide (NBS) and other N-halo reagents, which are safer to handle than elemental halogens and can lead to improved atom economy. ingentaconnect.comnii.ac.jp Oxidative halogenation, which uses alkali metal halides in the presence of an oxidant, is another sustainable alternative. ingentaconnect.com

Furthermore, enabling technologies such as flow chemistry, microwave-assisted synthesis, and mechanochemistry are being increasingly applied to organic synthesis. acs.org Flow chemistry allows for precise control over reaction parameters, enhancing safety and scalability, while microwave irradiation can dramatically accelerate reaction rates. acs.org These modern techniques offer the potential to improve the synthesis of halogenated organic acids by increasing efficiency and reducing environmental impact. acs.org

Photoredox Catalysis in C-Br Bond Formation

The application of visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of a variety of chemical bonds under mild conditions. youtube.com This strategy relies on a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate radical intermediates from stable organic precursors. youtube.comacs.org

For the specific synthesis of this compound from its parent carboxylic acid, a hypothetical photoredox cycle would aim to achieve selective C-H functionalization at the alpha-position. This process is challenging due to the potential for competitive decarboxylation, where the carboxylic acid group is lost entirely to form an alkyl radical. princeton.eduacs.org However, a proposed mechanism could involve a hydrogen atom transfer (HAT) process. In such a scenario, an excited photocatalyst would oxidize a HAT catalyst, which would then be capable of abstracting a hydrogen atom from the α-carbon of 3,3-dimethylbutanoic acid. This generates a stabilized α-carboxy radical. This radical could then be trapped by a suitable bromine source, such as N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄), to form the desired this compound and regenerate the HAT catalyst.

While direct photoredox alpha-bromination of aliphatic carboxylic acids is not yet a widely established method, related transformations have been successfully demonstrated. For instance, researchers have developed photoredox-catalyzed methods for the bromination of benzylic C(sp³)-H bonds, showcasing the viability of photocatalytic C-Br bond formation. mdpi.com These reactions often utilize an iridium or ruthenium-based photocatalyst in the presence of a bromine source, proceeding efficiently at room temperature under visible light irradiation.

Table 1: Examples of Photoredox-Catalyzed C-H Bromination

| Substrate | Photocatalyst | Bromine Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Toluene | Trityl Cation (Organocatalyst) | NBS | Benzyl bromide | 82 | mdpi.com |

| Various Alcohols | 4,7-diphenyl-2,1,3-benzothiadiazole (Organic PC) | CBr₄ | Corresponding Alkyl Bromides | Good | mdpi.com |

| Styrenes | Ru(bpy)₃Cl₂ | CHBr₃ | α-bromoketones | Good | mdpi.com |

This table presents examples of related photoredox-catalyzed brominations, illustrating the potential of the methodology. Direct application to 3,3-dimethylbutanoic acid would require further research and development.

Transition Metal-Catalyzed Functionalization

Transition metal catalysis provides a versatile platform for the functionalization of C-H bonds, although the direct α-functionalization of aliphatic carboxylic acids remains a formidable challenge. libretexts.org Traditional methods for α-bromination, such as the Hell-Volhard-Zelinskii (HVZ) reaction, require harsh reagents like PBr₃ and Br₂. libretexts.orglibretexts.org Modern catalytic approaches seek to overcome these limitations.

A notable advancement in the related area of decarboxylative halogenation has been reported, utilizing silver catalysts to convert aliphatic carboxylic acids into alkyl bromides. nih.gov This demonstrates the potential of transition metals to mediate the formation of C-Br bonds starting from carboxylic acids.

For the non-decarboxylative, direct α-bromination of 3,3-dimethylbutanoic acid, a hypothetical pathway could involve a palladium catalyst. While palladium is renowned for cross-coupling reactions, its use in direct C(sp³)-H activation of simple aliphatic acids is less common. rsc.org A possible catalytic cycle might begin with the coordination of the carboxylate to the palladium center. The crucial and most challenging step would be the activation of the α-C-H bond to form a palladacycle intermediate. This intermediate could then react with an electrophilic bromine source (e.g., NBS) in an oxidative addition or related step. Subsequent reductive elimination would furnish the this compound and regenerate the active palladium catalyst. The development of suitable ligands to facilitate the C-H activation and prevent competing side reactions would be critical for the success of such a strategy. rsc.orgacs.org

Table 2: Examples of Transition Metal-Catalyzed Bromination of Carboxylic Acid Derivatives

| Substrate Type | Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Aliphatic Carboxylic Acids | Silver (Ag) | Decarboxylative Bromination | Converts primary, secondary, and tertiary carboxylic acids to alkyl bromides. | nih.gov |

| Aromatic Carboxylic Acids | None (Metal-Free) | Decarboxylative Bromination | Effective for electron-rich aromatic and heteroaromatic acids. | nih.gov |

This table highlights relevant transition metal-catalyzed transformations of carboxylic acids. The direct, non-decarboxylative α-bromination of aliphatic acids like 3,3-dimethylbutanoic acid via transition metal catalysis is an area of ongoing research.

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₆H₁₁BrO₂ | Target Molecule |

| 3,3-dimethylbutanoic acid | C₆H₁₂O₂ | Precursor/Starting Material |

| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ | Bromine Source |

| Carbon tetrabromide | CBr₄ | Bromine Source |

| Toluene | C₇H₈ | Example Substrate |

| Benzyl bromide | C₇H₇Br | Example Product |

| Phosphorus tribromide | PBr₃ | Reagent in HVZ Reaction |

Reaction Mechanisms and Reactivity Profiles of 2 Bromo 3,3 Dimethylbutanoic Acid

Nucleophilic Substitution Reactions at the α-Carbon

Nucleophilic substitution at the α-carbon of 2-bromo-3,3-dimethylbutanoic acid is a key transformation, allowing for the introduction of various functional groups. The mechanism of this substitution is heavily influenced by the steric environment of the reaction center.

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.com A defining feature of the SN2 reaction is the inversion of stereochemistry at the reaction center, often referred to as Walden inversion. masterorganicchemistry.com This occurs because the nucleophile must approach the carbon atom from the side opposite to the leaving group, a "backside attack". byjus.commasterorganicchemistry.comlibretexts.org

For this compound, the α-carbon is a secondary carbon. The rate of SN2 reactions is highly sensitive to steric hindrance. masterorganicchemistry.com The bulky tert-butyl group adjacent to the α-carbon significantly hinders the backside approach of the nucleophile. This steric crowding makes SN2 reactions at this center less favorable compared to less substituted haloalkanes. masterorganicchemistry.com Consequently, forcing conditions, such as the use of a strong, unhindered nucleophile and a polar aprotic solvent, might be necessary to promote an SN2 pathway. When an SN2 reaction does occur with a chiral starting material, it proceeds with an inversion of the stereochemical configuration. byjus.commasterorganicchemistry.comlibretexts.org

| Factor | Influence on SN2 Reaction of this compound |

| Substrate | Secondary alkyl halide with significant steric hindrance from the adjacent tert-butyl group, slowing the reaction rate. masterorganicchemistry.com |

| Nucleophile | Strong, less bulky nucleophiles are favored to overcome steric hindrance. byjus.com |

| Leaving Group | The bromide ion is a good leaving group, facilitating the substitution. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity. |

| Stereochemistry | Proceeds with complete inversion of configuration at the α-carbon. masterorganicchemistry.comlibretexts.org |

While SN2 reactions are hindered, the alternative unimolecular nucleophilic substitution (SN1) pathway involves the formation of a carbocation intermediate. pearson.com The stability of this carbocation is a critical factor in determining the feasibility of an SN1 reaction. libretexts.org The order of carbocation stability is tertiary > secondary > primary > methyl, primarily due to inductive effects and hyperconjugation from adjacent alkyl groups which help to delocalize the positive charge. libretexts.orgbyjus.comquora.com

In the case of this compound, the initial departure of the bromide ion would form a secondary carbocation. This secondary carbocation can potentially undergo rearrangement to form a more stable carbocation. youtube.com A common rearrangement is a 1,2-hydride or 1,2-alkyl (methyl) shift. In the related system of 2-bromo-3,3-dimethylbutane, the initially formed secondary carbocation undergoes a 1,2-methyl shift to generate a more stable tertiary carbocation. youtube.com This rearranged carbocation then reacts with the nucleophile to yield the major product. youtube.com

It is plausible that a similar rearrangement could occur with this compound under SN1 conditions. The secondary carbocation formed at the α-position could undergo a 1,2-methyl shift from the adjacent tert-butyl group, leading to a tertiary carbocation. This rearrangement would be thermodynamically favored due to the increased stability of the tertiary carbocation. byjus.comquora.com However, the presence of the electron-withdrawing carboxylic acid group can destabilize an adjacent carbocation, potentially influencing the reaction pathway. masterorganicchemistry.com

| Carbocation Type | Relative Stability | Potential in the 3,3-dimethylbutyl System |

| Primary (1°) | Least Stable byjus.com | Unlikely to form. |

| Secondary (2°) | More Stable libretexts.orgbyjus.com | Initial carbocation formed upon Br⁻ departure from this compound. |

| Tertiary (3°) | Most Stable libretexts.orgbyjus.comquora.com | Can be formed via a 1,2-methyl shift from the initial secondary carbocation. youtube.com |

The synthesis of α-hydroxy and α-amino acid derivatives from this compound involves the nucleophilic displacement of the bromide ion.

The formation of α-hydroxy-3,3-dimethylbutanoic acid can be achieved by reacting this compound with a hydroxide (B78521) source, such as aqueous potassium hydroxide. youtube.com This reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. Given the steric hindrance, an SN1 pathway involving a carbocation intermediate (and potential rearrangement) might be favored, especially with water or a weak nucleophile. pearson.comyoutube.com The synthesis of (R)-2-Hydroxy-3,3-dimethylbutanoic acid has been reported, indicating that stereocontrolled synthesis is possible, potentially through methods like catalytic oxidation of a suitable precursor. biosynth.combiosynth.com

The synthesis of α-amino-3,3-dimethylbutanoic acid (also known as L-tert-leucine or (S)-2-Amino-3,3-dimethylbutanoic acid) can be accomplished through the amination of the corresponding α-bromo acid. libretexts.orglibretexts.orgmolport.commedchemexpress.com A direct reaction with ammonia (B1221849) can be used, where ammonia acts as the nucleophile. libretexts.orglibretexts.org However, this method can lead to multiple alkylations of the nitrogen. libretexts.org More controlled methods, such as the Gabriel synthesis, which utilizes a phthalimide (B116566) salt, can provide better yields of the primary amine. libretexts.orglibretexts.org Another approach involves the use of N-protected amino groups, such as the tert-butoxycarbonyl (Boc) group, which can be introduced to form intermediates like (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. researchgate.netnih.gov

| Derivative | Nucleophile | General Method | Relevant Intermediates/Products |

| α-Hydroxy Acid | OH⁻, H₂O | Hydrolysis of the α-bromo acid. youtube.com | 2-Hydroxy-3,3-dimethylbutanoic acid biosynth.combiosynth.com |

| α-Amino Acid | NH₃, Phthalimide anion | Direct amination or Gabriel synthesis. libretexts.orglibretexts.org | (S)-2-Amino-3,3-dimethylbutanoic acid (L-tert-leucine) molport.commedchemexpress.com |

Transformations Involving the Carboxyl Functional Group

The carboxylic acid moiety of this compound can undergo a variety of transformations common to this functional group, such as esterification and amidation.

Esterification of this compound can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. byjus.com For example, the reaction with ethanol (B145695) under acidic conditions (e.g., sulfuric acid) yields ethyl 2-bromo-3,3-dimethylbutanoate. The reaction is reversible, and to drive the equilibrium towards the product, it is common to either use an excess of the alcohol or to remove the water formed during the reaction. byjus.com The resulting esters, such as ethyl 2-bromo-3,3-dimethylbutanoate, are useful intermediates in organic synthesis.

The formation of an amide from this compound requires the activation of the carboxyl group, as it does not react directly with amines under mild conditions. A common method is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride. This can be achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-3,3-dimethylbutanoyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, peptide coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine. These reagents activate the carboxyl group in situ, allowing for the formation of the amide bond under milder conditions. This approach is widely used in the synthesis of peptides and other complex amides. researchgate.net

Reduction to Alcohols

The reduction of the carboxylic acid moiety in this compound to a primary alcohol yields 2-bromo-3,3-dimethylbutan-1-ol. This transformation is a standard procedure in organic synthesis, though specific literature detailing this exact substrate is limited. Generally, the reduction of carboxylic acids requires strong reducing agents due to the low electrophilicity of the carboxyl carbon.

Common reagents for this type of reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. An alternative, milder approach involves the use of borane (B79455) (BH₃), often in the form of a borane-THF complex or borane-dimethyl sulfide (B99878) (BMS), which shows excellent selectivity for carboxylic acids.

Another established method involves a two-step process where the carboxylic acid is first converted to an ester (e.g., by reaction with methanol (B129727) in the presence of an acid catalyst) and then reduced with a less reactive hydride, such as sodium borohydride (B1222165) (NaBH₄), although this is a more circuitous route. The direct reduction is generally preferred for its efficiency.

The expected product, (2S)-2-Bromo-3,3-dimethylbutan-1-ol, is a recognized compound, confirming the viability of this synthetic transformation. nih.gov

Table 1: General Conditions for Carboxylic Acid Reduction

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 1. Anhydrous, 0°C to reflux2. H₃O⁺ workup | Primary Alcohol |

Oxidation Reactions

The carboxylic acid functional group in this compound is in a high oxidation state (+3 for the carboxyl carbon) and is generally resistant to further oxidation under standard conditions. Vigorous oxidation would likely lead to the cleavage of carbon-carbon bonds and the degradation of the molecule, rather than a controlled transformation of the functional group. Therefore, specific studies focusing on the oxidation of this compound are not prevalent in the chemical literature. The stability of the tert-butyl group and the presence of the halogen also contribute to its robustness against many common oxidizing agents.

Conversion to Acyl Halides

The transformation of this compound into its corresponding acyl halide, such as 2-bromo-3,3-dimethylbutanoyl chloride, is a fundamental and crucial reaction. Acyl halides are highly reactive intermediates, serving as precursors for the synthesis of esters, amides, and anhydrides.

The most common method for synthesizing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂). This reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. Often, a small amount of a base like pyridine (B92270) is used to neutralize the HCl generated.

Alternatively, phosphorus tribromide (PBr₃) or phosphorus pentachloride (PCl₅) can be employed to generate the corresponding acyl bromide or chloride, respectively. These reagents provide effective pathways to activate the carboxylic acid for subsequent nucleophilic acyl substitution reactions.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

This compound is a suitable candidate for halogen-metal exchange reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This reaction typically involves treating the bromoalkane with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. tcnj.eduharvard.edu The exchange of the bromine atom for a metal (typically lithium) generates a highly nucleophilic organometallic intermediate.

A significant consideration for this substrate is the presence of the acidic proton on the carboxylic acid group. This requires the use of at least two equivalents of the alkyllithium reagent: the first to deprotonate the carboxylic acid, and the second to perform the halogen-metal exchange. A more sophisticated approach involves using a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) to handle the acidic proton, followed by n-butyllithium for the exchange, which can proceed under non-cryogenic conditions. nih.govnih.gov

Once the organometallic intermediate is formed, it can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of diverse functional groups at the carbon that originally bore the bromine atom.

Table 2: Examples of Electrophilic Quenching

| Electrophile | Product Type |

|---|---|

| D₂O | Deuterated compound |

| Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Alkyl Halides | Alkylated compound |

| CO₂ (followed by workup) | Dicarboxylic acid |

Exploration of Novel Reactivity and Catalytic Pathways

The exploration of novel reactivity for this compound is centered on leveraging its unique structural features—a sterically hindered tert-butyl group adjacent to a chiral center bearing both a bromine atom and a carboxylic acid. The halogen-metal exchange pathway is a prime example of advanced reactivity that transforms an electrophilic carbon into a potent nucleophile.

Modern synthetic chemistry is increasingly focused on the development of catalytic pathways to improve efficiency and reduce waste. For the reactions of this compound, several catalytic approaches could be envisioned, although specific examples in the literature are yet to be reported. For instance, the reduction of the carboxylic acid could potentially be achieved using catalytic hydrosilylation. The conversion to acyl halides can also be performed under catalytic conditions. Furthermore, the development of catalytic, enantioselective reactions using this chiral substrate could open new avenues for the synthesis of complex, optically active molecules. Research in these areas would represent a significant step forward in understanding and utilizing the full synthetic potential of this compound.

Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Bromo 3,3 Dimethylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Bromo-3,3-dimethylbutanoic acid, a combination of one-dimensional and two-dimensional NMR methods provides a complete picture of the proton and carbon environments and their connectivity.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is anticipated to display three distinct signals, corresponding to the three unique proton environments in the molecule.

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10.0 and 12.0 ppm. This significant downfield shift is due to the acidic nature of the proton and its deshielding by the adjacent carbonyl and hydroxyl oxygens. The signal is often broad due to hydrogen bonding and chemical exchange.

Methine Proton (-CHBr): The proton on the carbon atom bonded to the bromine (C2) is expected to appear as a singlet. Its chemical shift would be influenced by the electronegative bromine atom and the carbonyl group, placing it in the range of 4.0-4.5 ppm. As there are no adjacent protons, this signal will appear as a singlet.

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C3-C4 bond. Consequently, they will produce a single, strong singlet in the upfield region of the spectrum, typically around 1.0-1.3 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| -CHBr | 4.0 - 4.5 | Singlet | 1H |

| -C(CH₃)₃ | 1.0 - 1.3 | Singlet | 9H |

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments within the molecule. For this compound, four distinct signals are expected.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded, appearing furthest downfield, typically in the range of 170-180 ppm.

Bromo-substituted Carbon (-CHBr): The carbon atom directly attached to the electronegative bromine atom (C2) will be shifted downfield, with an expected chemical shift between 50 and 60 ppm.

Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group (C3) will appear in the 30-40 ppm range.

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will give a single signal in the upfield region, typically between 25 and 35 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-COOH) | 170 - 180 |

| C2 (-CHBr) | 50 - 60 |

| C3 (-C(CH₃)₃) | 30 - 40 |

| -CH₃ (of tert-butyl) | 25 - 35 |

Two-Dimensional NMR Techniques

To confirm the structural assignments from 1D NMR, various 2D NMR techniques can be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, since no protons are on adjacent carbons, no cross-peaks would be expected in a COSY spectrum, confirming the isolated nature of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak connecting the -CHBr proton signal (~4.0-4.5 ppm) to the C2 carbon signal (~50-60 ppm) and another cross-peak linking the tert-butyl proton signal (~1.0-1.3 ppm) to its corresponding carbon signal (~25-35 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Key correlations would include the -CHBr proton showing a cross-peak to the carbonyl carbon (C1) and the quaternary carbon (C3). The tert-butyl protons would show correlations to the quaternary carbon (C3) and the methine carbon (C2).

Application of Deuterium Labeling in Mechanistic Elucidation

Deuterium labeling is a powerful tool for investigating reaction mechanisms. While specific studies on this compound are not prevalent, the principles can be applied. For instance, if this compound were to undergo a reaction involving the abstraction of the alpha-proton (on C2), synthesizing a deuterium-labeled version at this position (2-Bromo-2-deuterio-3,3-dimethylbutanoic acid) would allow for the determination of a kinetic isotope effect. A slower reaction rate with the deuterated compound compared to the non-deuterated analog would confirm that the C-H bond cleavage at the alpha-position is involved in the rate-determining step of the reaction.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretch (Alkyl): Absorptions corresponding to the stretching of C-H bonds in the tert-butyl and methine groups would appear just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band characteristic of the carbonyl group in a saturated carboxylic acid is expected between 1700 and 1725 cm⁻¹.

C-O Stretch (Carboxylic Acid): The stretching vibration of the C-O single bond in the carboxylic acid group will show a medium intensity band in the 1210-1320 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond stretch will give rise to an absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -COOH | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Alkyl | C-H Stretch | 2850 - 2960 | Medium-Strong |

| -COOH | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| -COOH | C-O Stretch | 1210 - 1320 | Medium |

| -CBr | C-Br Stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₆H₁₁BrO₂.

The mass spectrum would exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The monoisotopic mass is approximately 193.99 Da. uni.lu

Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). Another prominent fragmentation for this molecule would be alpha-cleavage, the breaking of the bond between C2 and C3.

[M-Br]⁺: Loss of the bromine radical would result in a fragment ion at m/z 115.

[M-COOH]⁺: Loss of the carboxyl group would lead to a fragment at m/z 150/152.

Alpha-Cleavage: Cleavage of the C2-C3 bond could lead to the formation of a stable tert-butyl cation, [C(CH₃)₃]⁺, which would be observed as a prominent peak at m/z 57. This is often the base peak in molecules containing a tert-butyl group.

McLafferty Rearrangement: This rearrangement is not possible for this molecule as it lacks a gamma-hydrogen.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 194/196 | [C₆H₁₁BrO₂]⁺ (Molecular Ion) | Isotopic pattern for one bromine atom. |

| 150/152 | [C₅H₁₀Br]⁺ | Loss of -COOH group. |

| 115 | [C₆H₁₁O₂]⁺ | Loss of Br radical. |

| 57 | [C(CH₃)₃]⁺ | Stable tert-butyl cation; likely base peak. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

In a typical GC-MS analysis, the mass spectrometer detector ionizes the eluted compound, most commonly through electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, the fragmentation is predictable. A key characteristic is the presence of two molecular ion peaks of nearly equal intensity, at m/z 194 and 196, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) docbrown.infomiamioh.edu. The most prominent fragmentation pathway involves the cleavage of the carbon-bromine bond, which is relatively weak docbrown.info. Another significant fragmentation is the loss of the tert-butyl group, leading to the formation of a stable tertiary carbocation at m/z 57, which is often the base peak in the spectrum of compounds containing this moiety docbrown.infodoaj.org.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 194/196 | [C₆H₁₁BrO₂]⁺ | Molecular ion peak (M⁺), showing the isotopic pattern of bromine. |

| 150/152 | [M - CO₂]⁺ | Loss of carbon dioxide. |

| 138/140 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |

| 115 | [M - Br]⁺ | Loss of a bromine radical. |

| 57 | [C₄H₉]⁺ | tert-butyl cation, often the base peak. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile and thermally labile compounds like carboxylic acids, as it typically does not require derivatization sciex.comthermofisher.com. Reversed-phase liquid chromatography can be employed to separate the compound from a mixture. sciex.comcranfield.ac.ukiwaponline.com

The separated analyte is then introduced into the mass spectrometer, commonly using electrospray ionization (ESI). For carboxylic acids, ESI in negative ion mode is highly effective, leading to the formation of a deprotonated molecule, [M-H]⁻.

In the case of this compound, the [M-H]⁻ ion would be observed at m/z 193 and 195, again reflecting the bromine isotope pattern. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the [M-H]⁻ ion is fragmented to produce characteristic daughter ions lcms.cz. This technique is valuable for quantification and confirmation of the analyte's identity in complex matrices ajrconline.org.

| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |

|---|---|---|---|

| LC-MS | ESI Negative | 193/195 | [M-H]⁻, Deprotonated molecule. |

| LC-MS/MS | ESI Negative | Parent: 193/195 -> Daughter ions | Fragmentation of the deprotonated molecule for structural confirmation. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule rsc.orgucdavis.edu. Instead of providing a nominal mass, HRMS can measure the mass of an ion to within a few parts per million (ppm), allowing for the unambiguous assignment of a molecular formula.

For this compound (C₆H₁₁BrO₂), the theoretical monoisotopic mass of the molecular ion [M]⁺ is 193.99424 Da. HRMS can experimentally verify this mass with high precision, distinguishing it from other potential compounds with the same nominal mass. This capability is invaluable for confirming the identity of novel compounds or for identifying unknowns in a sample.

| Ion Type | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₆H₁₁⁷⁹BrO₂ | 193.99424 |

| [M+H]⁺ | C₆H₁₂⁷⁹BrO₂ | 195.00170 |

| [M-H]⁻ | C₆H₁₀⁷⁹BrO₂ | 192.98719 |

Optical Spectroscopy Methods

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound possesses a chiral center at the α-carbon, meaning it can exist as two enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light ru.nl.

While the UV absorption is weak, the electronic transitions associated with the carboxyl and C-Br chromophores are perturbed by the chiral environment, giving rise to a CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the enantiomer being analyzed. This chiroptical method is instrumental in assigning the absolute stereochemistry (R or S) to a chiral compound nih.govmsu.edumdpi.com.

X-ray Diffraction Analysis of Crystalline Forms or Derivatives

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

For carboxylic acids, X-ray crystallography can elucidate the intermolecular interactions, particularly the hydrogen bonding motifs that dictate the crystal packing researchgate.net. Carboxylic acids commonly form hydrogen-bonded dimers in the solid state, which then arrange into larger supramolecular structures rsc.org. The presence of the bulky tert-butyl group and the bromine atom in this compound would significantly influence these packing arrangements. The structural influence of halogen atoms in crystal packing generally increases in the order of Cl < Br < I nih.gov.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic separation techniques are fundamental for the analysis of this compound, enabling both the determination of its purity and the separation of its enantiomers. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte or its derivatives.

Chiral-Phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For carboxylic acids such as this compound, polysaccharide-based CSPs, like those derived from cellulose or amylose, are often effective. nih.govnist.gov

Alternatively, an indirect approach can be employed where the carboxylic acid is derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.govmdpi.com

The development of a successful chiral HPLC separation involves the careful selection of the chiral stationary phase and the mobile phase composition. For acidic compounds, the mobile phase often consists of a non-polar solvent like hexane mixed with an alcohol such as isopropanol, and may include acidic or basic modifiers to improve peak shape and resolution. sigmaaldrich.com The specific conditions for the separation of this compound would require methodical development, but would likely be based on established methods for structurally similar α-bromo carboxylic acids.

Table 1: Illustrative Chiral HPLC Separation Parameters for a Structurally Similar Compound (e.g., 2-Bromo-3-methylbutyric acid derivatives)

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose or Amylose-based CSP |

| Mobile Phase | n-Hexane/Isopropanol |

| Detector | UV |

| Expected Outcome | Baseline separation of enantiomers |

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically necessary prior to GC analysis. nih.gov For this compound, esterification to form a more volatile derivative, such as a methyl or ethyl ester, is a common and effective strategy. nih.gov Reagents like diazomethane, or an alcohol in the presence of an acid catalyst (e.g., BF3 or HCl), can be used for this purpose. nih.gov

Once derivatized, the enantiomers of the this compound ester can be separated using a chiral capillary GC column. These columns are coated with a chiral stationary phase, often a cyclodextrin derivative, which allows for the differential interaction and subsequent separation of the enantiomers. researchgate.net The selection of the specific chiral column and the temperature program are critical parameters that must be optimized to achieve baseline separation of the enantiomeric peaks.

Table 2: Representative GC Derivatization and Analysis Parameters for a Halogenated Carboxylic Acid

| Step | Parameter | Typical Condition |

| Derivatization | Reagent | Methanol (B129727)/BF3 |

| Product | Methyl 2-bromo-3,3-dimethylbutanoate | |

| GC Analysis | Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |

| Temperature Program | Optimized gradient for separation |

Note: This table provides a general workflow and typical conditions for the GC analysis of a compound like this compound, based on established methodologies for similar halogenated carboxylic acids.

2 Bromo 3,3 Dimethylbutanoic Acid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the bromine atom and the carboxylic acid functional group in 2-bromo-3,3-dimethylbutanoic acid allows for its incorporation into a wide array of more complex molecular architectures. This has made it a target for chemists seeking to build intricate scaffolds for various applications.

Building Block for Pharmaceutical Intermediates

The synthesis of novel pharmaceutical agents often relies on the availability of unique chiral building blocks. While direct evidence of the incorporation of this compound into a commercially available drug is not prevalent in publicly accessible literature, its structural motifs are present in potent therapeutic agents. For instance, the core structure of certain HIV protease inhibitors features substituted tetrahydrofuran (B95107) rings. mdpi.com The synthesis of such complex heterocyclic systems can be envisaged through multi-step pathways starting from chiral precursors like this compound, where the bromine can be displaced to form key carbon-carbon or carbon-heteroatom bonds, and the carboxylic acid can be transformed into other functional groups. The tert-butyl group, a common feature in many pharmaceuticals for its ability to modulate metabolic stability and binding affinity, further enhances the potential of this building block.

Role in Agrochemical Development

In the field of agrochemicals, the development of new and effective pesticides is crucial for global food security. A patent for a novel herbicide describes a compound with a 2-bromo-3,3-dimethyl-N-(alpha,alpha-dimethylbenzyl)butyramide structure. nih.gov This suggests that this compound is a direct precursor to this class of herbicides. The synthesis would involve the conversion of the carboxylic acid to an acid chloride, followed by amidation with the appropriate amine. The presence of the brominated chiral center and the bulky tert-butyl group likely plays a critical role in the herbicidal activity of the final product.

Integration into Materials Science Research

The principles of polymer chemistry allow for the incorporation of diverse monomers to create materials with tailored properties. Aliphatic polyesters, known for their biodegradability, can be synthesized through the polycondensation of dicarboxylic acids and diols. mdpi.comresearchgate.netcore.ac.ukwhiterose.ac.uk this compound, after conversion to a suitable derivative such as a diol or a dicarboxylic acid, could serve as a monomer in such polymerizations. The bulky tert-butyl group would be expected to influence the polymer's physical properties, such as its glass transition temperature and crystallinity, potentially leading to the development of novel biodegradable plastics with unique characteristics. While specific examples of polymers derived from this exact monomer are not widely reported, the fundamental reactions for their synthesis are well-established.

Stereocontrol and Chiral Pool Applications

The presence of a chiral center at the C2 position makes this compound a valuable tool in asymmetric synthesis. The ability to control the stereochemistry of a molecule is paramount in the synthesis of biologically active compounds, as different enantiomers can have vastly different physiological effects.

Enantiomerically pure forms of this compound can be used as starting materials in a chiral pool synthesis approach. This strategy leverages the existing chirality of the starting material to introduce new stereocenters in a controlled manner. For example, the stereoselective synthesis of complex molecules like trans-2,6-disubstituted-5-methyl-3,6-dihydropyrans has been achieved through highly stereocontrolled reactions. mdpi.com While not directly employing this compound, these methodologies highlight the potential for such chiral building blocks to direct the formation of specific stereoisomers. The bulky tert-butyl group can exert significant steric influence, guiding the approach of reagents and leading to high diastereoselectivity in subsequent reactions.

Derivatization for Biological Research

The modification of this compound to create specialized tools for biological research is another area of active interest. These derivatives can be designed to interact with biological systems in specific ways, providing valuable insights into complex processes.

Probes for Chiral Recognition Studies

Understanding how biological systems differentiate between enantiomers is a fundamental area of research. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished using techniques like NMR spectroscopy. libretexts.org While specific CDAs derived from this compound are not yet commercially available, its structure lends itself to such applications. By attaching a suitable reporter group, derivatives of this acid could be used to probe the chiral recognition capabilities of enzymes, receptors, and other biological macromolecules. The distinct chemical environment created by the tert-butyl group could lead to significant differences in the spectral properties of the resulting diastereomeric complexes, facilitating their analysis.

Tools for Investigating Metabolic Pathways

The study of the metabolic fate of xenobiotic compounds, such as this compound, is crucial for understanding their biological activity and persistence. The chemical reactions and pathways involving carboxylic acids are complex and require a suite of advanced analytical tools to elucidate. ebi.ac.uk The metabolism of carboxylic acids often proceeds through a two-step pathway involving ligases and transferases, particularly in the liver and kidney, leading to conjugation with amino acids. nih.gov Investigating these pathways involves identifying intermediate and final metabolites, and quantifying the enzymes responsible for their formation.

Several powerful techniques are employed to trace and identify the metabolites of halogenated carboxylic acids. These methods are designed to separate, identify, and quantify the parent compound and its derivatives from complex biological matrices.

Key Investigative Tools:

Chromatography and Mass Spectrometry (GC-MS & LC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques. They are used to separate metabolites from biological samples (like hepatocytes) and identify them based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net This approach has been successfully used to construct the main metabolic pathways of other brominated compounds, identifying products of oxidative deamination and demethylation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for determining the precise chemical structure of unknown metabolites. By analyzing the magnetic properties of atomic nuclei, researchers can piece together the molecular structure of novel compounds formed during metabolism.

Isotopic Labeling: This powerful technique involves synthesizing the compound of interest with a heavy isotope, such as Carbon-13 (¹³C). By introducing the labeled compound into a biological system, researchers can trace the path of the labeled atoms through various metabolic reactions, definitively identifying which products are derived from the initial substance. This method is particularly useful in complex systems and has been applied in cycloaddition chemistry involving carboxylic acids. acs.org

In Vitro Systems (Hepatocytes): The use of cultured liver cells (hepatocytes) from various species, including humans, allows for controlled studies of metabolic pathways. nih.govresearchgate.net Incubating the compound with these cells helps identify metabolites and reveal interspecies differences in metabolism, which is critical for extrapolating animal data to humans. nih.gov

Enzyme Assays: To understand the kinetics of metabolism, specific enzyme assays are used. For carboxylic acids, this includes measuring the activity of acyl-CoA ligases and N-acyltransferases. nih.gov These assays can monitor the rate of formation of key intermediates (like AMP or CoA adducts) or the disappearance of substrates. nih.gov

The table below summarizes the primary tools and their specific applications in metabolic pathway investigation.

| Tool/Technique | Principle | Application in Metabolic Investigation |

| GC-MS/LC-MS | Separates compounds based on physicochemical properties and identifies them by mass and fragmentation. | Identification and quantification of the parent compound and its metabolites in biological samples. nih.govresearchgate.net |

| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to determine molecular structure. | Elucidation of the precise chemical structures of novel or unexpected metabolites. |

| Isotopic Labeling | Uses isotopically enriched compounds (e.g., with ¹³C) to trace their fate. | Tracing the metabolic transformation of the carbon skeleton of this compound. acs.org |

| Hepatocyte Models | Utilizes liver cells in a controlled in vitro environment to mimic metabolism in the body. | Studying phase I and phase II metabolism and identifying species-specific metabolic differences. nih.govresearchgate.net |

| Enzyme Assays | Measures the rate of specific enzymatic reactions. | Quantifying the activity of enzymes like acyl-CoA ligases and transferases involved in carboxylic acid conjugation. nih.gov |

Applications in Flavor and Fragrance Chemistry

While this compound is a versatile synthetic intermediate, its direct application as a flavor or fragrance compound is not extensively documented in scientific literature. The flavor and fragrance industry relies on compounds that possess specific olfactory or gustatory properties, often characterized by functional groups and molecular architectures that interact with biological receptors. nih.govnih.gov

The potential utility of this compound in this field lies in its role as a precursor or building block for more complex molecules. The synthesis of novel fragrance ingredients is a core task in the industry, driven by the need for new scents and improved physical properties like stability and longevity. nih.govnih.gov The structural features of this compound, particularly the sterically hindered neopentyl group (a 3,3-dimethylbutyl moiety), could be used to introduce unique properties into a target fragrance molecule.

Synthetic strategies in fragrance chemistry often involve transformations like cycloadditions, rearrangements, and catalytic cyclizations to create carbocycles and heterocycles that form the basis of many scents, such as those with floral, woody, or musky notes. nih.gov As a functionalized carboxylic acid, this compound could potentially be derivatized into esters, amides, or alcohols, which are common classes of fragrance compounds. The bromine atom provides a reactive site for further chemical modification, allowing it to be incorporated into larger, more complex structures that may possess desirable olfactory characteristics.

Future Perspectives on Industrial and Academic Applications

The future of this compound in both industrial and academic spheres is tied to its utility as a specialized building block for creating high-value chemical compounds.

Industrial Perspectives:

From an industrial standpoint, the compound's value lies in its role as a synthetic intermediate. pacificbiochem.comcymitquimica.com Future applications are likely to focus on leveraging its unique structure to access complex target molecules.

Agrochemicals and Pharmaceuticals: Like similar halogenated carboxylic acids, it can serve as a starting material for the synthesis of active ingredients in pesticides, herbicides, and pharmaceuticals. pacificbiochem.com The tert-butyl group is a common feature in many bioactive molecules, and this acid provides a chiral handle for introducing it.

Advanced Materials: Its derivatives could be explored as components in the synthesis of polymers or other advanced materials where its specific steric and electronic properties could be advantageous.

Process Optimization: A significant area of future industrial research will likely involve developing more efficient, cost-effective, and environmentally friendly ("green") synthesis routes for this compound and its derivatives, minimizing waste and hazardous byproducts. google.com

Academic Perspectives:

In academia, this compound presents several avenues for research:

Novel Synthetic Methodologies: The compound is an ideal substrate for exploring new synthetic reactions. Its functional handles—the carboxylic acid and the bromine atom—allow it to be used in developing novel carbon-carbon and carbon-heteroatom bond-forming reactions, including asymmetric synthesis and catalytic cycloadditions. acs.org

Elucidation of Reaction Mechanisms: Studying the reactivity of this sterically hindered bromo-acid can provide fundamental insights into reaction mechanisms, transition states, and the influence of steric bulk on chemical transformations.

Bioorganic and Medicinal Chemistry: Academic research can focus on synthesizing a library of derivatives and screening them for biological activity. This could lead to the discovery of new lead compounds for drug development. Further detailed studies to fully map its metabolic pathways in various biological systems remain a key area for investigation. researchgate.net

Computational Chemistry: Computational studies can be employed to predict the reactivity, spectral properties, and potential biological interactions of this compound and its derivatives, guiding future experimental work. researchgate.net

常见问题

Q. What are the optimal synthetic routes for 2-bromo-3,3-dimethylbutanoic acid, and how do reaction conditions influence yield?

Methodology :

- Carboxylic acid bromination : React 3,3-dimethylbutanoic acid with phosphorus tribromide (PBr₃) or HBr in the presence of a catalyst. Monitor temperature (0–5°C for controlled exothermic reactions) to avoid side products like esters or anhydrides .

- Safety : Use inert atmospheres (N₂/Ar) to prevent oxidation and handle brominating agents in fume hoods due to corrosive and toxic hazards .

- Purification : Recrystallize using non-polar solvents (e.g., hexane/ethyl acetate mixtures) or employ column chromatography (silica gel, eluent gradient 5–20% ethyl acetate in hexane) to isolate pure product. Validate purity via HPLC (>95%) or GC-MS .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

Methodology :

- IR spectroscopy : Identify characteristic peaks:

- Broad O-H stretch (~2500–3000 cm⁻¹) for carboxylic acid.

- C=O stretch at ~1700 cm⁻¹.

- C-Br stretch at ~550–650 cm⁻¹ (solvent-dependent; subtract CS₂/CCl₄ contamination as noted in spectral data) .

- ¹H/¹³C NMR :

- ¹H : δ 1.2–1.4 ppm (6H, singlet for two CH₃ groups), δ 2.5–3.0 ppm (1H, multiplet for CH adjacent to Br and COOH).

- ¹³C : δ ~175 ppm (COOH), ~45 ppm (quaternary C), ~30 ppm (CH₃ groups) .

Q. What purification strategies mitigate impurities from bromination byproducts?

Methodology :

- Byproduct identification : Use LC-MS to detect esters (e.g., methyl/ethyl esters from solvent interaction) or unreacted starting material.

- Acid-base extraction : Partition crude product between aqueous NaHCO₃ (to dissolve carboxylic acid) and organic phase (to remove non-acidic impurities). Reprecipitate by acidifying the aqueous layer .

Advanced Research Questions

Q. How does steric hindrance from the 3,3-dimethyl group influence nucleophilic substitution reactivity?

Methodology :

- Kinetic studies : Compare reaction rates of this compound with less hindered analogs (e.g., 2-bromobutyric acid) in SN₂ reactions (e.g., with NaOH). Monitor via conductivity or GC.

- Computational modeling : Use DFT calculations to analyze transition-state energy barriers. The bulky dimethyl groups increase steric hindrance, favoring elimination over substitution in strong bases .

Q. What contradictions arise in interpreting spectroscopic data, and how are they resolved?

Methodology :

- IR anomalies : Solvent residues (e.g., CCl₄ at ~1550 cm⁻¹) may obscure peaks. Subtract solvent spectra or use deuterated solvents for NMR .

- NMR splitting discrepancies : Dynamic proton exchange in carboxylic acids broadens O-H signals. Use D₂O exchange or low-temperature NMR to sharpen peaks .

Q. How can this compound serve as a chiral building block in asymmetric synthesis?

Methodology :

- Chiral resolution : Use enantioselective chromatography (Chiralpak® columns) or derivatization with chiral amines (e.g., (R)-1-phenylethylamine) to separate enantiomers.